N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
Overview
Description
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride is a chemical compound that has been of great interest in scientific research. This compound is commonly referred to as 4-Br-3,5-DMPEA-F and is a member of the phenethylamine family. It has been studied for its potential use in various scientific fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The precise mechanism of action of 4-Br-3,5-DMPEA-F is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor and a full agonist at the trace amine-associated receptor 1. This may result in the modulation of various neurotransmitter systems in the brain, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 4-Br-3,5-DMPEA-F can have a range of effects on the body. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its mood-enhancing effects. It has also been shown to increase heart rate and blood pressure, indicating that it may have cardiovascular effects as well.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Br-3,5-DMPEA-F in laboratory experiments is its specificity for certain receptors in the brain. This allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 4-Br-3,5-DMPEA-F. One area of interest is its potential use in the development of new treatments for mood disorders, such as depression and anxiety. Another area of interest is its potential use in the study of the trace amine-associated receptor 1 and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Scientific Research Applications
4-Br-3,5-DMPEA-F has been studied for its potential use as a research tool in various scientific fields. It has been shown to have affinity for several receptors in the brain, including the serotonin 2A receptor and the trace amine-associated receptor 1. This has led to its use in studies investigating the role of these receptors in various physiological processes, including mood regulation and sensory perception.
properties
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO2.ClH/c1-3-23-18-16(19)10-14(11-17(18)22-2)12-21-9-8-13-4-6-15(20)7-5-13;/h4-7,10-11,21H,3,8-9,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZWAHSDJTJCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CC=C(C=C2)F)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.